molecular formula C19H21ClN2O4S B6499623 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 954095-61-5

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6499623
CAS No.: 954095-61-5
M. Wt: 408.9 g/mol
InChI Key: SBAFKWJTGANFIA-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating a benzene sulfonamide group, a key pharmacophore in a wide range of biologically active agents . The sulfonamide functional group is known to confer inhibitory activity against various enzymes, most notably carbonic anhydrases, which are explored as targets for anticancer and antimicrobial therapies . The structure is further elaborated with a 2-phenylmorpholine moiety, a feature found in other pharmacologically active compounds that can influence the molecule's properties and interaction with biological targets . The presence of the sulfonamide group suggests this compound may be a candidate for investigating carbonic anhydrase IX (CA IX) inhibition. CA IX is a tumor-associated enzyme overexpressed in many solid tumors, such as triple-negative breast cancer, and its selective inhibition is a recognized strategy for developing novel antiproliferative agents . Researchers can utilize this compound to explore structure-activity relationships, particularly how the unique 2-phenylmorpholin-4-yl ethyl ketone side chain influences potency and selectivity towards specific enzyme isoforms. Furthermore, benzenesulfonamide derivatives have also been studied for their potential antibacterial and anti-biofilm activities, as the inhibition of carbonic anhydrases in bacteria can interfere with microbial growth and pathogenicity . This reagent is provided strictly for research applications, including but not limited to, in vitro enzymatic assays, cell-based cytotoxicity studies, and as a building block for the synthesis of more complex chemical entities.

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-14-7-8-16(20)11-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAFKWJTGANFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide are largely defined by its interactions with various enzymes and proteins. It has been found to be a potent inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. This interaction is characterized by high affinity binding, facilitated by the neutral ligand chlorothiophene in the S1 subsite.

Cellular Effects

In terms of cellular effects, this compound’s inhibition of FXa can significantly impact cell function. By inhibiting FXa, it can potentially alter cell signaling pathways, gene expression, and cellular metabolism

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural similarities to known drugs. Notably, it is related to compounds like rivaroxaban, an anticoagulant used for preventing venous thromboembolism. The sulfonamide moiety is particularly significant in drug design, as it can enhance solubility and bioavailability.

Key Therapeutic Areas:

  • Anticoagulants: Its structural analogy to rivaroxaban suggests potential applications in developing new anticoagulant therapies.
  • Antibacterial Agents: The sulfonamide structure is historically associated with antibacterial activity, making this compound a candidate for further exploration in antibiotic development.

Biological Research

In biological contexts, the compound serves as a probe for studying molecular interactions and pathways. Its ability to interact with specific proteins or enzymes allows researchers to investigate:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
  • Receptor Binding Studies: It can be utilized to understand receptor-ligand interactions in various biological systems.

Case Study:
Research has indicated that compounds with similar structures can modulate the activity of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling.

Industrial Applications

In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals. Its unique chemical characteristics allow it to be employed in:

  • Chemical Synthesis: As a building block for more complex molecules.
  • Material Science: Potential applications in developing new materials with specific properties.

Summary of Applications

Application AreaSpecific UsesExamples/Notes
Medicinal ChemistryDrug development (anticoagulants, antibiotics)Related to rivaroxaban; potential for new therapies
Biological ResearchMolecular interaction studiesEnzyme inhibition and receptor binding
Industrial ApplicationsIntermediate for specialty chemicalsBuilding block for complex organic synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Compound A : 5-Chloro-N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]Oxazepin-8-yl)-2-Methylbenzenesulfonamide (CAS: 921996-09-0)
  • Molecular Formula : C₂₀H₂₃ClN₂O₄S
  • Key Features : Replaces the morpholine ring with a tetrahydrobenzooxazepine moiety and includes ethyl/dimethyl groups .
  • Comparison :
    • The benzooxazepine ring introduces rigidity and a larger hydrophobic surface compared to the morpholine group.
    • Higher molecular weight (422.9 g/mol vs. 408.9 g/mol) may influence pharmacokinetics.
Compound B : 4-Chloro-N-((4-Chlorophenyl)Sulfonyl)-N-((5-Oxo-4,4-Diphenyltetrahydrofuran-2-yl)Methyl)Benzenesulfonamide
  • Structure : Features dual sulfonamide groups and a tetrahydrofuran-diphenyl system .
  • Comparison :
    • The dual sulfonamide architecture may enhance target binding affinity but reduce solubility.
    • Diphenyl groups increase steric hindrance compared to the single phenyl group in the target compound.
Compound C : N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
  • Structure : Contains a methoxy group at the 2-position of the benzene ring instead of methyl .
  • Comparison: Methoxy groups improve solubility via hydrogen bonding but reduce lipophilicity. Antimicrobial studies on similar derivatives (e.g., fluoroquinolone hybrids in ) suggest substituent bulkiness (e.g., anthracene) enhances Gram-positive activity, but smaller groups like methyl may limit broad-spectrum efficacy.
Antimicrobial Activity
  • Fluoroquinolone Hybrids (e.g., ciprofloxacin derivatives with anthracene/phenanthrene groups) show that bulky substituents improve activity against resistant strains . The target compound’s phenylmorpholine group, while less bulky than anthracene, may still enhance membrane penetration.
  • Sulfonamide-Azetidinone Hybrids (e.g., ) demonstrate that β-lactam rings (azetidinone) confer antibacterial activity via enzyme inhibition. The morpholine group in the target compound lacks this mechanism but may interact with bacterial efflux pumps .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 408.9 422.9 Not Reported ~350 (estimated)
Key Functional Groups Morpholine, Chloro Benzooxazepine, Ethyl Tetrahydrofuran, Diphenyl Methoxy, Chloro
Lipophilicity (Predicted) High (Cl, methyl) Moderate-High Very High Moderate
Solubility Moderate (morpholine) Low (rigid benzooxazepine) Low (diphenyl) Moderate (methoxy)

Preparation Methods

Sulfonation of Toluene Derivatives

Directed sulfonation of 4-chloro-3-methyltoluene with chlorosulfonic acid at −10°C yields the sulfonyl chloride intermediate. This reaction requires precise temperature control to minimize polysulfonation byproducts. For example, slow addition of 5-chloro-2-methyltoluene to chlorosulfonic acid (−10°C, 45 minutes) followed by steam bath heating generates the monosulfonated product.

Aminolysis for Sulfonamide Formation

The sulfonyl chloride reacts with amines to form sulfonamides. In the target compound, the amine is 2-amino-1-(2-phenylmorpholin-4-yl)ethan-1-one. Coupling occurs under basic conditions (e.g., aqueous ammonia) at elevated temperatures (steam bath, 8 hours), achieving yields up to 70%.

Construction of the 2-Phenylmorpholin-4-Yl Moiety

The morpholinone ring is synthesized via cyclization of aminoalcohols or glyoxal-mediated condensations.

Glyoxal-Mediated Cyclization

Phenethylamine reacts with glyoxal (40% aqueous solution) in toluene at 10°C to form a morpholinone precursor. Subsequent azeotropic distillation under reflux yields 2-phenylmorpholin-4-one. This method avoids harsh acids and enables scalability (e.g., 30.5 g yield from 0.89 mol starting material).

Oxidation to Introduce the Ketone Group

The ketone at position 2 of the morpholinone ring is introduced via oxidation of a secondary alcohol or through alkylation. For example, treatment of 3-hydroxymorpholine derivatives with Jones reagent (CrO3/H2SO4) generates the 2-oxo group. Alternatively, alkylation with bromoacetyl bromide in THF using LHMDS as a base (−70°C, 3–5 hours) directly installs the ketone-containing side chain.

Coupling of the Morpholinone and Sulfonamide Components

The final step involves conjugating the morpholinone-ethylketone intermediate with the benzene sulfonamide core.

Amide Bond Formation

The amine group of 2-amino-1-(2-phenylmorpholin-4-yl)ethan-1-one reacts with 5-chloro-2-methylbenzene-1-sulfonyl chloride in dichloromethane under Schotten-Baumann conditions. Triethylamine (2.5 eq) is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. Purification via recrystallization (glacial acetic acid) yields the final product with >95% purity.

Alternative Coupling Strategies

In cases where the amine is sensitive, activation of the sulfonyl chloride as a mixed anhydride (using DIPEA and HATU) facilitates coupling at 0°C. This method achieves comparable yields (68–72%) while preserving stereochemical integrity.

Optimization of Reaction Conditions

Critical parameters for high yields include temperature control, solvent selection, and catalyst use.

Temperature-Dependent Sulfonation

Chlorosulfonation at −10°C minimizes side reactions, whereas heating to 50°C during esterification (e.g., methyl ester formation) accelerates kinetics. For example, sulfonation of 5-chloro-2-methoxybenzoic acid at −10°C followed by steam bath heating (45 minutes) improves yield by 15% compared to room-temperature reactions.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance morpholinone alkylation, while toluene facilitates azeotropic removal of water during cyclization. Recrystallization solvents like glacial acetic acid or cyclohexane are preferred for isolating sulfonamides.

Analytical Characterization

Intermediate and final products are characterized via NMR, HPLC, and melting point analysis.

Spectroscopic Confirmation

  • 1H NMR : The morpholinone ring protons appear as multiplet signals at δ 3.2–4.1 ppm, while the sulfonamide’s methyl group resonates as a singlet at δ 2.4 ppm.

  • HPLC : Purity >98% is achieved using a C18 column (MeCN/H2O, 70:30).

Melting Point Consistency

The final compound exhibits a melting point of 202–206°C, consistent across batches .

Q & A

Basic: What are the standard synthetic routes for this sulfonamide compound?

The synthesis typically involves multi-step reactions:

  • Sulfonation : Introduction of the sulfonamide group via sulfonyl chloride intermediates.
  • Coupling Reactions : Reaction with morpholine derivatives (e.g., 2-phenylmorpholine) to form the ethyl-oxo-morpholine moiety.
  • Purification : Chromatographic methods (e.g., flash column chromatography) ensure high purity .
    Key factors include solvent choice (e.g., dichloromethane for sulfonation) and temperature control (70°C for chlorosulfonic acid reactions). For analogous compounds, yields are optimized using dehydrating agents and coupling catalysts like DMAP .

Advanced: How can reaction conditions be optimized to minimize by-products during sulfonamide bond formation?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic attack during coupling.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) reduces side reactions like hydrolysis.
  • Catalytic Additives : Triethylamine or DMAP improves reaction efficiency in morpholine coupling steps .
    Continuous flow reactors are recommended for industrial-scale reproducibility, as shown in sulfonamide syntheses .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., sulfonamide protons at δ 2.8–3.5 ppm, morpholine carbons at δ 40–60 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks for C20_{20}H22_{22}ClN2_2O4_4S).
  • IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1300 cm1^{-1}) and carbonyl (1650–1750 cm^{-1) groups confirm functional groups .

Advanced: How should researchers resolve contradictory biological activity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., J774A.1 macrophages) and cytokine measurement protocols (ELISA for TNF-α, IL-6) .
  • Orthogonal Validation : Pair in vitro assays (e.g., enzyme inhibition) with in silico docking studies to confirm target binding.
  • Environmental Controls : Monitor pH, temperature, and solvent residues in biological assays, as these can alter activity .

Basic: What are the primary biological targets or applications of this compound?

  • Medicinal Chemistry : Explored as a kinase inhibitor or GPCR modulator due to the sulfonamide-morpholine scaffold’s affinity for enzyme active sites .
  • Molecular Probes : Used to study protein-ligand interactions via fluorescent tagging or isotopic labeling .

Advanced: What experimental designs assess the compound’s environmental fate and toxicity?

  • Environmental Partitioning : Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation.
  • Biotic Transformations : Use microbial degradation assays (e.g., soil microcosms) to track metabolite formation .
  • Ecotoxicology : Evaluate LC50_{50} in model organisms (e.g., Daphnia magna) under OECD guidelines .

Basic: How is purity assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% threshold).
  • Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate crystalline purity .

Advanced: What computational methods predict the compound’s reactivity or stability?

  • DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., sulfonamide sulfur).
  • Molecular Dynamics (MD) : Model interactions with biological targets (e.g., binding free energy calculations for morpholine derivatives) .

Basic: What safety protocols are critical during handling?

  • PPE : Use nitrile gloves and fume hoods due to potential sulfonamide sensitization.
  • Waste Disposal : Neutralize chlorinated by-products with sodium bicarbonate before disposal .

Advanced: How can researchers validate the compound’s role in modulating signaling pathways?

  • Pathway-Specific Assays : Measure MAPK/ERK phosphorylation via Western blotting in treated cell lines.
  • Gene Knockdown : Use siRNA targeting suspected receptors (e.g., TLR4) to confirm mechanistic specificity .

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